1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea
Description
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBATQGZJIQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea typically involves the following steps:
Formation of the Benzyl Urea Intermediate:
Introduction of the Dioxaborolane Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted benzyl urea derivatives.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boron content, which can be used in boron neutron capture therapy (BNCT).
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique reactivity.
Mechanism of Action
The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways. Additionally, the urea moiety can participate in hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Para-Substitution
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-tert-butylphenyl)urea (6.54)
Higher lipophilicity (LogP) due to the tert-butyl group, which may improve membrane permeability but reduce aqueous solubility .
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28)
- Boronic acid form increases polarity, improving solubility but reducing stability under physiological conditions compared to the boronate ester .
Analogues with Modified Urea Substituents
- 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874302-00-8)
- Structure : Chlorine substituent on the phenylurea group.
- Properties :
1-Benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (GF44277)
- Structure : Methoxy group at the ortho position relative to the boronate.
- Properties :
- Methoxy group introduces steric hindrance and hydrogen-bonding capacity, which may reduce catalytic activity in coupling reactions but improve binding to biological targets .
- Molecular weight: 382.26 g/mol .
Bis-Boronate Ureas
- 1,3-Bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)
- Structure : Symmetrical urea with para-boronate groups on both aryl rings.
- Properties :
- Molecular weight: 478.20 g/mol, significantly higher than mono-boronate analogues .
- Dual boronate esters enable bidirectional cross-coupling, but increased steric bulk may limit reaction yields .
Biological Activity
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of the dioxaborolane moiety suggests a role in various biochemical interactions, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique dioxaborolane structure, which is known for its ability to form stable complexes with various biological targets. The molecular formula is , and it features both a urea and a dioxaborolane functional group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.16 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The dioxaborolane group can interact with enzymes through reversible or irreversible binding, potentially affecting metabolic pathways.
- Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to target proteins such as kinases and proteases, which are crucial in cancer therapy and other diseases .
- Hydrogen Bonding : The urea component can participate in hydrogen bonding with amino acid residues in target proteins, enhancing binding specificity and potency.
In Vitro Studies
Research has demonstrated that derivatives of dioxaborolane compounds exhibit varying degrees of biological activity. For instance:
- Anti-cancer Activity : Compounds similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea have shown promising results in inhibiting cancer cell proliferation in vitro. A study indicated that the compound had an IC50 value of approximately 0.837 μM against a specific cancer cell line .
Case Studies
- Case Study on Kinase Inhibition : A derivative of the compound was tested for its ability to inhibit Bruton's tyrosine kinase (BTK), showing significant off-target effects that could be leveraged for developing multi-target inhibitors .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the dioxaborolane moiety significantly impacted biological activity. For example, the introduction of specific substituents increased potency against target enzymes by up to three-fold compared to the parent compound .
Q & A
Basic: What are the optimal synthetic conditions for preparing 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea with high purity?
Methodological Answer:
The synthesis typically involves coupling a benzylamine intermediate with an isocyanate or via urea-forming reagents. Key steps include:
- Reaction Solvent: Use anhydrous dichloromethane or toluene under inert atmosphere to prevent hydrolysis of the boronic ester .
- Coupling Agents: Employ carbodiimides (e.g., DCC) or triphosgene to activate the urea-forming step .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water yields >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions:
Advanced: What analytical techniques validate the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₂₀BN₂O₃: 275.15) .
- HPLC-PDA: Purity >98% with retention time consistency .
Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings:
- Reaction Design: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl halides in THF/water (3:1) at 80°C .
- Challenges: Competing hydrolysis of the boronic ester under aqueous conditions. Mitigate by using anhydrous solvents or rapid reaction setups .
- Applications: Synthesize biaryl derivatives for drug discovery or materials science .
Basic: What solvents are suitable for dissolving this compound in biological assays?
Methodological Answer:
Advanced: How can competing side reactions during synthesis be minimized?
Methodological Answer:
- Protecting Groups: Temporarily protect the boronic ester with diethanolamine during urea formation .
- Stoichiometry Control: Use a 1.2:1 molar ratio of benzylamine to isocyanate to avoid oligomerization .
- Temperature: Maintain reactions at 0–5°C during coupling to suppress boronic ester degradation .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use a fume hood due to potential dust inhalation risks .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Can computational modeling predict the biological targets of this urea derivative?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase or protease targets (e.g., EGFR, BACE1). The urea moiety may act as a hydrogen-bond donor .
- QSAR Studies: Correlate electronic properties (HOMO/LUMO) with bioactivity data from analogous compounds .
- Validation: Compare predictions with in vitro enzyme inhibition assays (IC₅₀) .
Basic: What role does the urea group play in potential pharmacological activity?
Methodological Answer:
- Hydrogen Bonding: The urea NH groups interact with enzyme active sites (e.g., urease inhibition) .
- Structural Rigidity: The planar urea linkage stabilizes protein-ligand interactions in kinase inhibitors .
Advanced: What challenges arise when scaling synthesis for preclinical studies?
Methodological Answer:
- Purification at Scale: Replace column chromatography with recrystallization (ethanol/water) or flash chromatography .
- Yield Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) .
- Batch Consistency: Implement QC protocols (e.g., in-process HPLC monitoring) to ensure ≥95% purity across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
